Array ( [bid] => 12174371 ) Buy N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

Catalog No.
S12636738
CAS No.
M.F
C23H30N8O
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimi...

Product Name

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

IUPAC Name

N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

Molecular Formula

C23H30N8O

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C23H30N8O/c1-15-19(16(2)31-23(26-15)24-14-25-31)8-10-22(32)28-18-7-9-21-20(13-18)27-17(3)30(21)12-6-11-29(4)5/h7,9,13-14H,6,8,10-12H2,1-5H3,(H,28,32)

InChI Key

QNDNTTOYEMTHJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NC3=CC4=C(C=C3)N(C(=N4)C)CCCN(C)C

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is a complex organic compound characterized by its intricate molecular structure. It has a molecular weight of 432.52 g/mol and a molecular formula of C24H28N6O2. The compound features a benzimidazole moiety fused with a triazolopyrimidine structure, which contributes to its potential biological activity and applications in medicinal chemistry .

The chemical reactivity of this compound can be attributed to the presence of functional groups such as amides and heterocyclic rings. These groups can participate in various reactions, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, facilitating the substitution reactions with electrophiles.
  • Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
  • Cyclization reactions: The heterocyclic structures may engage in cyclization reactions under specific conditions, potentially yielding new derivatives.

Preliminary studies suggest that N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide exhibits significant biological activity. It is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its unique structure may confer specific pharmacological properties, making it a candidate for further investigation in drug discovery and development .

The synthesis of this compound involves several steps:

  • Formation of the benzimidazole ring: This can be achieved through condensation reactions between o-phenylenediamine and appropriate carboxylic acids or their derivatives.
  • Introduction of the dimethylaminopropyl group: This step typically involves alkylation reactions using dimethylamine and an appropriate halide or other reactive species.
  • Synthesis of the triazolopyrimidine moiety: This can involve cyclization reactions starting from suitable precursors containing both triazole and pyrimidine functionalities.
  • Final coupling reaction: The final product is obtained through coupling the benzimidazole derivative with the triazolopyrimidine using amide bond formation techniques.

These synthetic routes require careful optimization to ensure high yields and purity of the final product .

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting specific diseases.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Biotechnology: In research settings for studying cellular processes and drug interactions.

Interaction studies indicate that this compound may exhibit significant binding affinity to various biological targets. For instance, it may interact with cyclin-dependent kinases or other enzymes involved in cell cycle regulation. Such interactions can be assessed using techniques like surface plasmon resonance or isothermal titration calorimetry to determine binding kinetics and affinities .

Several compounds share structural similarities with N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Benzimidazole derivativesContains a benzimidazole coreVarying substituents can alter biological activity
Triazolo[1,5-a]pyrimidinesFeatures triazole and pyrimidine ringsOften used in anti-cancer therapies
Dimethylaminopropyl derivativesIncorporates dimethylaminopropyl side chainsEnhances solubility and bioavailability

The uniqueness of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide lies in its specific combination of these structural elements which may lead to distinct pharmacological profiles compared to its analogs .

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

434.25425761 g/mol

Monoisotopic Mass

434.25425761 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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